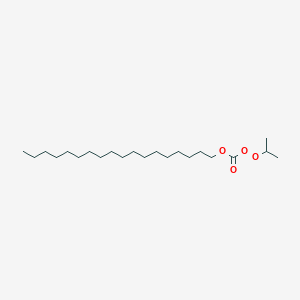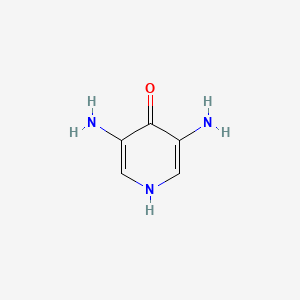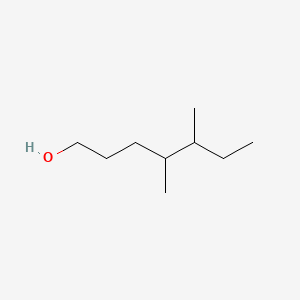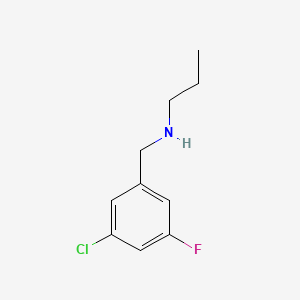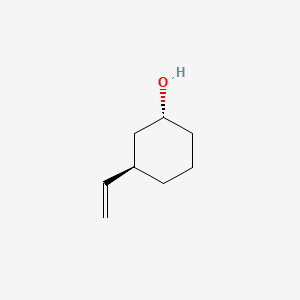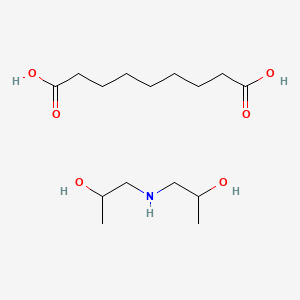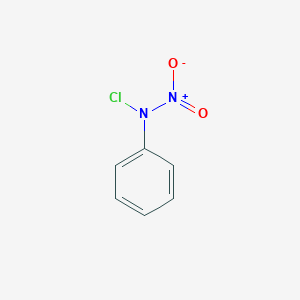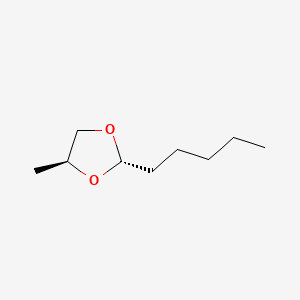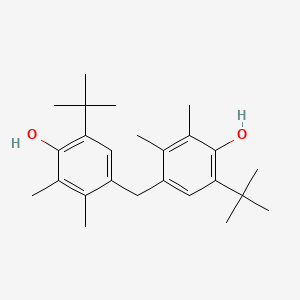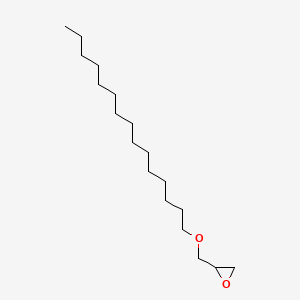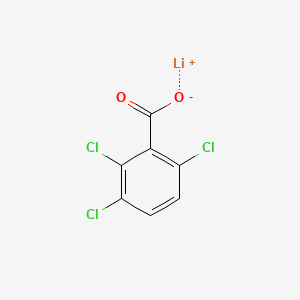
Lithium 2,3,6-trichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2,3,6-trichlorobenzoate: is a chemical compound with the molecular formula C7H2Cl3LiO2 It is derived from benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 6, and the carboxyl group is bonded to a lithium ion
准备方法
Synthetic Routes and Reaction Conditions: Lithium 2,3,6-trichlorobenzoate can be synthesized through the reaction of 2,3,6-trichlorobenzoic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent such as ethanol or water, followed by the addition of lithium hydroxide or lithium carbonate. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to filtration and purification steps to remove any impurities.
化学反应分析
Types of Reactions: Lithium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex compounds with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include compounds with additional oxygen-containing functional groups.
科学研究应用
Chemistry: Lithium 2,3,6-trichlorobenzoate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates. Its unique structure allows for selective functionalization of the benzene ring.
Biology: In biological research, this compound is used to study the effects of lithium ions on cellular processes. It serves as a model compound to investigate the role of lithium in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Lithium ions are known to have mood-stabilizing effects, and research is ongoing to understand the mechanisms involved.
Industry: this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of lithium 2,3,6-trichlorobenzoate involves the interaction of lithium ions with molecular targets in biological systems. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play key roles in cellular signaling pathways. By modulating these pathways, lithium ions exert neuroprotective and mood-stabilizing effects. The compound’s trichlorobenzoate moiety may also contribute to its overall activity by influencing its binding affinity and specificity for target molecules.
相似化合物的比较
2,3,5-Trichlorobenzoic Acid: Similar structure with chlorine atoms at positions 2, 3, and 5.
2,3,6-Trichlorobenzoic Acid: The parent compound from which lithium 2,3,6-trichlorobenzoate is derived.
Lithium Benzoate: A simpler lithium salt of benzoic acid without chlorine substitutions.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity
属性
CAS 编号 |
71750-37-3 |
|---|---|
分子式 |
C7H2Cl3LiO2 |
分子量 |
231.4 g/mol |
IUPAC 名称 |
lithium;2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C7H3Cl3O2.Li/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
InChI 键 |
JLUHDLXQXJRHKA-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



